molecular formula C15H19N3O2S2 B2565065 N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941870-71-9

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2565065
CAS No.: 941870-71-9
M. Wt: 337.46
InChI Key: ZEZRQIHCQHSJSX-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of dimethylamino and thiophene groups attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl dimethylamine with thiophene-2-carbaldehyde to form the intermediate 2-(dimethylamino)-2-(thiophen-2-yl)ethanol.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide structure. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its unique structure may offer therapeutic potential in treating various diseases.

Industry

In the materials science field, the compound could be used in the development of novel materials with specific electronic or optical properties, leveraging the presence of thiophene rings.

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group could facilitate binding to specific sites, while the thiophene rings might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: Lacks the additional thiophene ring, potentially altering its reactivity and applications.

    N1-(2-(dimethylamino)-2-(phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: Substitutes the thiophene ring with a phenyl group, which could affect its electronic properties and biological activity.

Uniqueness

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of two thiophene rings, which can enhance its electronic properties and potential interactions with biological targets. This structural feature distinguishes it from similar compounds and may confer unique advantages in its applications.

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide class. Its unique structure, featuring thiophene rings and a dimethylamino group, suggests potential biological activity that warrants detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O2_{2}S
  • Molecular Weight : 382.5 g/mol
  • CAS Number : 941976-04-1

The compound's structure is characterized by two thiophene rings and a dimethylamino substituent, contributing to its pharmacological properties.

This compound acts primarily through modulation of neurokinin receptors, particularly the neurokinin-1 (NK1) receptor. This receptor is involved in various physiological processes, including pain perception, anxiety, and emesis (vomiting). The compound's ability to antagonize NK1 receptors positions it as a candidate for treating conditions such as depression and chemotherapy-induced nausea.

Interaction with Biological Targets

The dimethylamino group enhances the compound's ability to form hydrogen bonds with biological macromolecules, influencing enzyme activities and signaling pathways. The thiophene rings may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating biological responses.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

Study Findings
Preclinical StudiesDemonstrated significant inhibition of NK1 receptor activity, suggesting potential in managing anxiety and nausea.
Antimicrobial ActivityExhibited antibacterial effects against various Gram-positive and Gram-negative bacteria.
Cytotoxicity AssaysShowed selective cytotoxicity towards specific cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • NK1 Receptor Antagonism : A study conducted on rodent models indicated that administration of the compound significantly reduced NK1 receptor-mediated behaviors associated with anxiety and depression. This supports its potential therapeutic role in mood disorders.
  • Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound displayed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential in treating infections.
  • Cytotoxic Effects : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines, suggesting its utility as a chemotherapeutic agent.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-18(2)12(13-6-4-8-22-13)10-17-15(20)14(19)16-9-11-5-3-7-21-11/h3-8,12H,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZRQIHCQHSJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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